(5-Phenylfuran-2-yl)methanol
Overview
Description
Mechanism of Action
Target of Action
The primary target of (5-Phenylfuran-2-yl)methanol is Human Sirtuin 2 (SIRT2) . SIRT2, a member of the sirtuin family, has been considered as a promising drug target in cancer, neurodegenerative diseases, type II diabetes, and bacterial infections .
Mode of Action
This compound interacts with SIRT2, inhibiting its activity . The structure-activity relationship (SAR) analyses of a series of synthesized (5-phenylfuran-2-yl)methanamine derivatives led to the identification of a potent compound with an IC50 value of 2.47 μM, which is more potent than AGK2 (IC50 = 17.75 μM) .
Biochemical Pathways
SIRT2 mainly catalyzes deacetylation and defatty-acylation for a variety of protein substrates, including histones H3 and H4, and nonhistone proteins α-tubulin, p53, Foxo1, p300, NFκB, PAR3 and PRLR . The inhibition of SIRT2 by this compound can affect these biochemical pathways and their downstream effects.
Pharmacokinetics
The potent compound identified from the sar analyses of (5-phenylfuran-2-yl)methanamine derivatives likely possesses better water solubility (clogp = 163 and cLogS = -363) , which may impact the bioavailability of this compound.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of SIRT2. This can lead to changes in the acetylation and defatty-acylation of various protein substrates, potentially affecting cellular processes such as gene expression, cell cycle regulation, and metabolic pathways .
Biochemical Analysis
Biochemical Properties
(5-Phenylfuran-2-yl)methanol has been found to interact with human sirtuin 2 (SIRT2), a member of the sirtuin family . SIRT2 is a promising drug target in cancer, neurodegenerative diseases, type II diabetes, and bacterial infections . The nature of these interactions involves the compound fitting well with the induced hydrophobic pocket of SIRT2 .
Cellular Effects
Given its interaction with SIRT2, it can be inferred that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, it has been found to inhibit SIRT2, which could lead to changes in gene expression .
Metabolic Pathways
Given its interaction with SIRT2, it may play a role in pathways involving this enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Phenylfuran-2-yl)methanol typically involves the aerobic oxidative α-arylation of furans with boronic acids via Pd(II)-catalyzed C–C bond cleavage of primary furfuryl alcohols . The reaction conditions often include the use of palladium catalysts and oxidizing agents under controlled temperatures and pressures .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and batch processing techniques to optimize production efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: (5-Phenylfuran-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding aldehydes or carboxylic acids using oxidizing agents like or .
Reduction: Reduction to the corresponding alcohols or hydrocarbons using reducing agents such as or .
Substitution: Electrophilic and nucleophilic substitution reactions, often involving halogenation or alkylation.
Common Reagents and Conditions:
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols, hydrocarbons.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
(5-Phenylfuran-2-yl)methanol finds applications in various fields of scientific research, including:
Chemistry: Used as a building block in organic synthesis and the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug discovery.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Comparison with Similar Compounds
- (5-(p-Tolyl)furan-2-yl)methanol
- (5-(4-Methoxyphenyl)furan-2-yl)methanol
- (5-(4-Chlorophenyl)furan-2-yl)methanol
Comparison: Compared to its analogs, (5-Phenylfuran-2-yl)methanol is unique due to its unsubstituted phenyl group , which may confer distinct chemical reactivity and biological activity . The presence of different substituents on the phenyl ring in similar compounds can significantly alter their physical properties , reactivity , and
Properties
IUPAC Name |
(5-phenylfuran-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c12-8-10-6-7-11(13-10)9-4-2-1-3-5-9/h1-7,12H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPESRPMGQSTWSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10359374 | |
Record name | (5-phenylfuran-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10359374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22078-90-6 | |
Record name | (5-phenylfuran-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10359374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 22078-90-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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